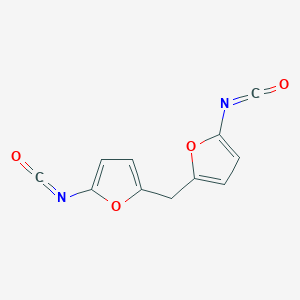
2,2'-Methylenebis(5-isocyanatofuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(5-isocyanatofuran) is a chemical compound with the molecular formula C11H6N2O4. It contains two furan rings connected by a methylene bridge, each substituted with an isocyanate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(5-isocyanatofuran) typically involves the reaction of 2,2’-methylenebis(5-hydroxyfuran) with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific method employed .
Industrial Production Methods
Industrial production of 2,2’-Methylenebis(5-isocyanatofuran) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. Safety measures are crucial due to the toxic nature of phosgene and isocyanates .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(5-isocyanatofuran) undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: It can participate in polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions
Common reagents for reactions involving 2,2’-Methylenebis(5-isocyanatofuran) include amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures, depending on the desired product .
Major Products Formed
The major products formed from reactions with 2,2’-Methylenebis(5-isocyanatofuran) include polyurethanes, ureas, and other polymeric materials. These products have applications in coatings, adhesives, and foams .
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(5-isocyanatofuran) has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers.
Materials Science: The compound is investigated for its potential in creating advanced materials with unique properties.
Biological Research:
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis(5-isocyanatofuran) primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of ureas, urethanes, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(5-methylfuran): Similar structure but with methyl groups instead of isocyanate groups.
2,2’-Methylenebis(5-hydroxyfuran): Precursor to 2,2’-Methylenebis(5-isocyanatofuran) with hydroxyl groups instead of isocyanate groups.
Uniqueness
2,2’-Methylenebis(5-isocyanatofuran) is unique due to its dual isocyanate functionality, which makes it highly reactive and suitable for polymerization and other chemical reactions. This reactivity distinguishes it from similar compounds that lack isocyanate groups .
Eigenschaften
CAS-Nummer |
88768-51-8 |
|---|---|
Molekularformel |
C11H6N2O4 |
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
2-isocyanato-5-[(5-isocyanatofuran-2-yl)methyl]furan |
InChI |
InChI=1S/C11H6N2O4/c14-6-12-10-3-1-8(16-10)5-9-2-4-11(17-9)13-7-15/h1-4H,5H2 |
InChI-Schlüssel |
OMPWADUMOOLUGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)N=C=O)CC2=CC=C(O2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


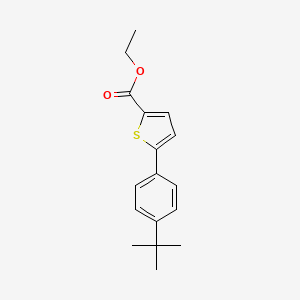
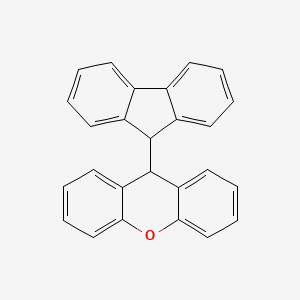
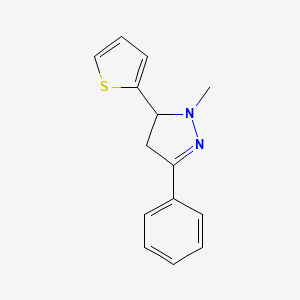

![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
![3-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B14139298.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
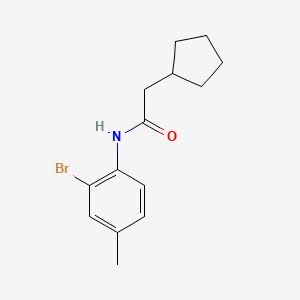
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)
![Ethyl 2-cyano[1,1-biphenyl]-2-carboxylate](/img/structure/B14139332.png)
![N-[3-(Benzyloxy)-4-nitrophenyl]acetamide](/img/structure/B14139342.png)

